N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yloxy)phenyl)benzamide
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Overview
Description
N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yloxy)phenyl)benzamide is a complex organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yloxy)phenyl)benzamide typically involves multicomponent reactions. One common method is the Friedländer approach, which uses green chemistry strategies. This method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of green chemistry and atom-economical approaches are often employed to ensure eco-friendly and efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yloxy)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yloxy)phenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. It acts by inhibiting the activity of certain enzymes, thereby disrupting essential biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating DNA-related processes .
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: Contains a 1,8-naphthyridine core and is used to treat bacterial infections.
Nalidixic Acid: Another naphthyridine derivative used as an antibacterial agent.
Oxolinic Acid: Similar in structure and used to inhibit bacterial DNA gyrase.
Uniqueness
N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yloxy)phenyl)benzamide is unique due to its specific structural features and the presence of both naphthyridine and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H15N3O3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)oxy]phenyl]benzamide |
InChI |
InChI=1S/C21H15N3O3/c25-19-11-10-17-18(12-13-22-20(17)24-19)27-16-8-6-15(7-9-16)23-21(26)14-4-2-1-3-5-14/h1-13H,(H,23,26)(H,22,24,25) |
InChI Key |
SVOKGUUJEXVDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=C4C=CC(=O)NC4=NC=C3 |
Origin of Product |
United States |
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